![molecular formula C21H23N7O B13882957 N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882957.png)
N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide is a complex organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring . This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide typically involves multiple steps. One common method includes the reaction of 1-methylpiperazine with a suitable carboxylic acid derivative to form the corresponding amide . The reaction conditions often require the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce the corresponding alcohols or amines .
科学的研究の応用
N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide has a wide range of scientific research applications, including:
作用機序
The mechanism of action of N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects . For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
類似化合物との比較
N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound studied for its acetylcholinesterase inhibitory activity and potential use in the treatment of Alzheimer’s disease.
Pyrazinamide derivatives: Compounds with anti-tubercular activity, used in the treatment of tuberculosis.
The uniqueness of this compound lies in its specific molecular structure and the potential therapeutic applications that arise from its unique interactions with biological targets .
特性
分子式 |
C21H23N7O |
|---|---|
分子量 |
389.5 g/mol |
IUPAC名 |
N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide |
InChI |
InChI=1S/C21H23N7O/c1-22-19(29)16-6-5-7-17(14-16)25-20-23-15-24-21(26-20)28-12-10-27(11-13-28)18-8-3-2-4-9-18/h2-9,14-15H,10-13H2,1H3,(H,22,29)(H,23,24,25,26) |
InChIキー |
CUWKNKBEXQZXJU-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC(=CC=C1)NC2=NC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


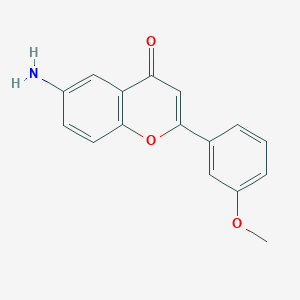

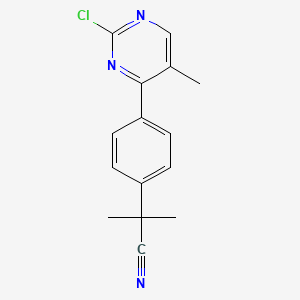
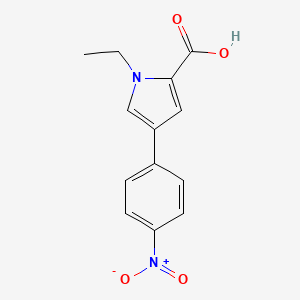
![1-[4-(Dimethylamino)phenyl]-3-hydroxypyridin-4-one](/img/structure/B13882904.png)
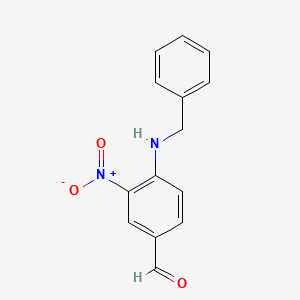
![N-[2-(cyanomethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B13882919.png)

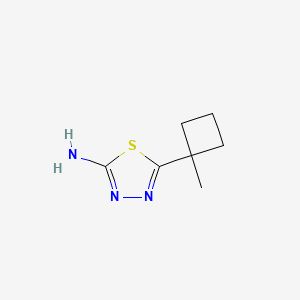
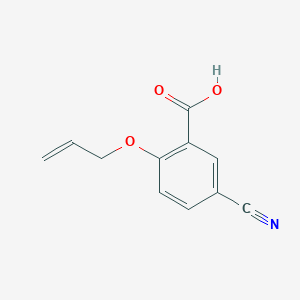
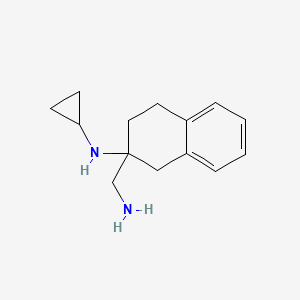
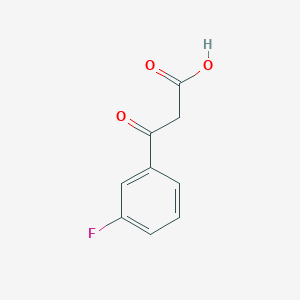
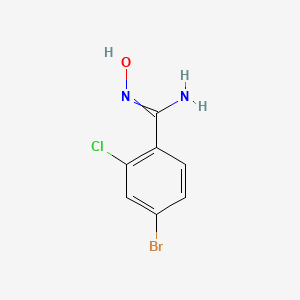
![[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid](/img/structure/B13882954.png)
